molecular formula C9H11BrZn B13920012 2-Methylphenethylzinc bromide

2-Methylphenethylzinc bromide

Cat. No.: B13920012
M. Wt: 264.5 g/mol
InChI Key: RSZBZDQTTFSIOG-UHFFFAOYSA-M
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Description

MFCD07698734, also known as 2-Methylphenethylzinc bromide, is an organozinc compound widely used in organic synthesis. It is typically supplied as a 0.5 M solution in tetrahydrofuran. This compound is known for its reactivity and utility in various chemical transformations, particularly in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylphenethylzinc bromide is synthesized through the reaction of 2-methylphenethyl bromide with zinc in the presence of a suitable solvent like tetrahydrofuran. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process includes the use of high-purity reagents and solvents, and the reaction is often monitored using techniques like gas chromatography to ensure consistency.

Chemical Reactions Analysis

Types of Reactions: 2-Methylphenethylzinc bromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: It can react with electrophiles to form new carbon-carbon bonds.

    Oxidation: Under specific conditions, it can be oxidized to form corresponding alcohols or ketones.

    Reduction: It can participate in reduction reactions, particularly in the presence of reducing agents.

Common Reagents and Conditions:

    Electrophiles: Aldehydes, ketones, and alkyl halides are common electrophiles that react with this compound.

    Solvents: Tetrahydrofuran is the most commonly used solvent due to its ability to stabilize the organozinc compound.

    Catalysts: Palladium or nickel catalysts are often used to facilitate certain reactions.

Major Products: The major products formed from reactions involving this compound include substituted aromatic compounds, alcohols, and ketones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Methylphenethylzinc bromide has a wide range of applications in scientific research:

    Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: It is employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.

    Medicine: It is used in the development of new drugs and therapeutic agents.

    Industry: It is utilized in the production of fine chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism by which 2-Methylphenethylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, including nucleophilic addition to electrophiles, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

    Phenethylzinc bromide: Similar in structure but lacks the methyl group, leading to different reactivity and applications.

    Benzylzinc bromide: Another similar compound with a benzyl group instead of a phenethyl group.

    Allylzinc bromide: Contains an allyl group, offering different reactivity patterns.

Uniqueness: 2-Methylphenethylzinc bromide is unique due to the presence of the methyl group, which influences its reactivity and the types of products formed. This makes it particularly useful in specific synthetic applications where other organozinc compounds may not be as effective.

Properties

Molecular Formula

C9H11BrZn

Molecular Weight

264.5 g/mol

IUPAC Name

bromozinc(1+);1-ethyl-2-methylbenzene

InChI

InChI=1S/C9H11.BrH.Zn/c1-3-9-7-5-4-6-8(9)2;;/h4-7H,1,3H2,2H3;1H;/q-1;;+2/p-1

InChI Key

RSZBZDQTTFSIOG-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=CC=C1C[CH2-].[Zn+]Br

Origin of Product

United States

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